An In-depth Technical Guide to the Physicochemical Properties of 2-Methylindolizine-6-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-Methylindolizine-6-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2-Methylindolizine-6-carboxylic acid (CAS No: 256935-78-1), a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs, computational predictions, and established analytical methodologies. It is intended for researchers, scientists, and drug development professionals, offering both a predictive characterization of the molecule and detailed protocols for its empirical validation. This document aims to serve as a foundational resource for those working with or considering the use of 2-Methylindolizine-6-carboxylic acid in their research endeavors.
Introduction: The Significance of the Indolizine Scaffold
The indolizine nucleus is a nitrogen-containing heterocyclic system that has garnered significant attention in the field of medicinal chemistry.[1] Unlike its isomer indole, the indolizine scaffold is characterized by a bridgehead nitrogen atom, which imparts distinct electronic and chemical properties. This structural feature has been exploited to develop a wide range of biologically active molecules with diverse therapeutic potential, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic activities.[1][2] The introduction of a methyl group at the 2-position and a carboxylic acid at the 6-position of the indolizine core, as in 2-Methylindolizine-6-carboxylic acid, is anticipated to modulate its pharmacokinetic and pharmacodynamic profile. A thorough understanding of its physicochemical properties is therefore a critical first step in elucidating its potential as a drug candidate or a pharmacological tool.
Molecular Structure and Identification
A clear understanding of the molecular structure is fundamental to predicting and interpreting the physicochemical properties of 2-Methylindolizine-6-carboxylic acid.
Figure 1: Chemical structure of 2-Methylindolizine-6-carboxylic acid.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 2-Methylindolizine-6-carboxylic acid |
| CAS Number | 256935-78-1 |
| Molecular Formula | C₁₀H₉NO₂ |
| Molecular Weight | 175.18 g/mol |
| Canonical SMILES | CC1=CC2=C(C=C1)N=C(C=C2)C(=O)O |
| InChI Key | Not readily available |
Predicted and Comparative Physicochemical Properties
Direct experimental data for 2-Methylindolizine-6-carboxylic acid is scarce. Therefore, the following table presents a combination of predicted values and experimental data from structurally similar compounds to provide a likely profile of its physicochemical properties.
Table 2: Summary of Physicochemical Properties
| Property | Predicted/Comparative Value | Rationale/Source |
| Melting Point (°C) | > 200 | Indole-3-carboxylic acid has a melting point of 206.5 °C. The rigid, planar structure of the indolizine core suggests a high melting point.[3] |
| pKa | 3.5 - 4.5 (acidic), ~4.0 (basic) | The carboxylic acid pKa is expected to be in the typical range for aromatic carboxylic acids. The pKa of the indolizine nitrogen is weakly basic, reported to be around 3.94.[4] |
| logP | 1.5 - 2.5 | Indole-3-carboxylic acid has a logP of 1.99. The addition of a methyl group will slightly increase lipophilicity.[3] |
| Aqueous Solubility | Low to moderate | The presence of both a polar carboxylic acid group and a nonpolar aromatic system suggests that solubility will be pH-dependent and likely low in neutral water. |
Experimental Protocols for Physicochemical Characterization
To facilitate the empirical determination of the key physicochemical parameters of 2-Methylindolizine-6-carboxylic acid, the following established protocols are provided.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding. Potentiometric titration is a highly accurate method for its determination.[5][6]
Figure 2: Workflow for pKa determination by potentiometric titration.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a 1 mM solution of 2-Methylindolizine-6-carboxylic acid in a suitable solvent system (e.g., water with a minimal amount of co-solvent if necessary to achieve dissolution).
-
Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.
-
Prepare standard pH buffers (pH 4, 7, and 10) for pH meter calibration.
-
-
Instrumentation Setup:
-
Calibrate a pH meter with the standard buffers.
-
Place a known volume of the sample solution in a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode in the solution.
-
-
Titration:
-
For the acidic pKa of the carboxylic acid, titrate the sample solution with the standardized NaOH solution, adding small, precise increments of the titrant.
-
For the basic pKa of the indolizine nitrogen, first acidify the sample solution with a known amount of standardized HCl and then back-titrate with the standardized NaOH solution.
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
Determine the equivalence point(s) from the inflection point(s) of the curve.
-
The pKa is equal to the pH at the half-equivalence point.
-
Determination of logP by the Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the "gold standard" for logP determination.[7][8]
Figure 3: Workflow for logP determination by the shake-flask method.
Step-by-Step Methodology:
-
Preparation of Phases:
-
Prepare octanol-saturated water and water-saturated octanol by vigorously mixing equal volumes of n-octanol and water and allowing them to separate overnight.
-
-
Partitioning:
-
Accurately weigh a small amount of 2-Methylindolizine-6-carboxylic acid and dissolve it in a known volume of one of the pre-saturated phases.
-
Combine this solution with a known volume of the other pre-saturated phase in a separatory funnel.
-
Shake the funnel for a predetermined time (e.g., 1-2 hours) to allow for equilibrium to be reached.
-
Allow the phases to separate completely.
-
-
Analysis:
-
Carefully withdraw an aliquot from both the octanol and aqueous phases.
-
Determine the concentration of the compound in each aliquot using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.
-
The logP is the base-10 logarithm of P.
-
Determination of Aqueous Solubility by the Equilibrium Solubility Method
Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability. The equilibrium solubility method provides a measure of the thermodynamic solubility of a compound.[9][10]
Figure 4: Workflow for equilibrium solubility determination.
Step-by-Step Methodology:
-
Preparation:
-
Prepare aqueous buffers at various physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).[11]
-
Add an excess amount of solid 2-Methylindolizine-6-carboxylic acid to a known volume of each buffer in separate vials.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
-
Sampling and Analysis:
-
At various time points, withdraw an aliquot of the suspension and immediately filter it through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid.
-
Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound by a validated analytical method, such as HPLC.
-
-
Determination of Solubility:
-
Plot the concentration of the dissolved compound against time.
-
The equilibrium solubility is the concentration at which the plot reaches a plateau.
-
Predicted Spectral Characteristics
The following are predicted spectral characteristics for 2-Methylindolizine-6-carboxylic acid based on the known spectral properties of indolizine and related functional groups.
Table 3: Predicted Spectral Data
| Technique | Predicted Features |
| ¹H NMR | Aromatic protons on the indolizine core (6-8 ppm), a singlet for the methyl group (~2.5 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm). |
| ¹³C NMR | Carbonyl carbon of the carboxylic acid (165-185 ppm), aromatic carbons of the indolizine ring (100-140 ppm), and a methyl carbon (~15-25 ppm). |
| IR (Infrared) Spectroscopy | A broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), a strong C=O stretch from the carbonyl group (1680-1710 cm⁻¹), and C=C and C-N stretching vibrations from the aromatic ring. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound. Common fragmentation patterns may include the loss of CO₂ from the carboxylic acid and cleavage of the methyl group. |
Potential Applications and Further Research
Given the diverse biological activities reported for indolizine derivatives, 2-Methylindolizine-6-carboxylic acid represents a promising scaffold for further investigation. Its physicochemical properties, particularly its anticipated lipophilicity and ionizable nature, suggest that it could be a candidate for optimization in drug discovery programs targeting a variety of diseases. Further research should focus on the empirical determination of its physicochemical properties, its in vitro ADME profile, and its biological activity in relevant assays.
Conclusion
This technical guide has provided a detailed, albeit largely predictive, overview of the physicochemical properties of 2-Methylindolizine-6-carboxylic acid. By leveraging data from analogous structures and outlining robust experimental protocols, this document serves as a valuable starting point for researchers. The empirical validation of the properties discussed herein is a crucial next step in unlocking the full potential of this intriguing heterocyclic compound.
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